2,5-Dimethyl-1H-benzo[d]imidazol-7-amine
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Overview
Description
2,5-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic aromatic amine with a benzimidazole core structure Benzimidazoles are known for their broad range of biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. For instance, the reaction of 2,5-dimethylbenzene-1,4-diamine with formic acid or formamide under acidic conditions can yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves scalable processes such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and environmental impact. The use of catalysts, such as transition metals or acidic resins, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2,5-Dimethyl-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 2-Methyl-1H-benzo[d]imidazol-7-amine
- 5-Methyl-1H-benzo[d]imidazol-7-amine
- 1H-benzo[d]imidazol-7-amine
Uniqueness: The presence of two methyl groups at positions 2 and 5 in 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,6-dimethyl-1H-benzimidazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVKWUBCBHYMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.